molecular formula C14H13F2N3O2 B5320955 N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

Cat. No. B5320955
M. Wt: 293.27 g/mol
InChI Key: XMRVGGREBZVYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a promising tool for the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.

Mechanism of Action

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide binds to TSPO, a protein that is upregulated in activated microglia and astrocytes during neuroinflammation. This binding leads to the activation of downstream signaling pathways that regulate the immune response and inflammation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of microglia and astrocytes. In addition, it has been shown to have neuroprotective effects in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is its specificity for TSPO, which allows for the imaging and quantification of neuroinflammation in vivo. However, it is important to note that TSPO expression can be upregulated in other conditions, such as cancer and ischemia, which can lead to false positives in imaging studies. In addition, this compound has a relatively short half-life, which can limit its use in longitudinal studies.

Future Directions

There are several future directions for the use of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in scientific research. One area of interest is the development of new TSPO ligands with improved specificity and sensitivity for neuroinflammation. Another area of interest is the use of this compound in combination with other imaging agents to provide a more comprehensive picture of neuroinflammation. Finally, there is a need for further validation of this compound in human studies to determine its clinical utility in the diagnosis and monitoring of neuroinflammatory diseases.
In conclusion, this compound is a promising tool for the imaging and quantification of neuroinflammation in vivo. Its specificity for TSPO and anti-inflammatory effects make it a valuable tool for the diagnosis and monitoring of various neuroinflammatory diseases. However, further research is needed to fully understand its mechanism of action and clinical utility.

Synthesis Methods

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide can be synthesized using a multistep process involving the reaction of 2,5-difluorophenylhydrazine with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid ethyl ester. The resulting intermediate is then reacted with acetic anhydride to produce this compound.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential use in imaging neuroinflammation. It binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This allows for the visualization and quantification of neuroinflammation in vivo using positron emission tomography (PET) imaging.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-8-5-14(21)19(18-9(8)2)7-13(20)17-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVGGREBZVYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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